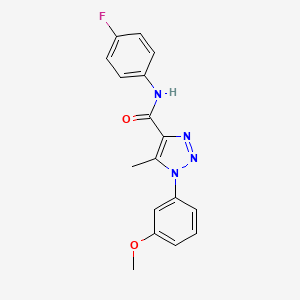

N-(4-fluorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(4-fluorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 4-fluorophenyl amide group, a 3-methoxyphenyl substituent at the N1 position, and a methyl group at the C5 position of the triazole ring.

Properties

IUPAC Name |

N-(4-fluorophenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O2/c1-11-16(17(23)19-13-8-6-12(18)7-9-13)20-21-22(11)14-4-3-5-15(10-14)24-2/h3-10H,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCKFTIKYGAARJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne.

Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Attachment of the Methoxyphenyl Group: The 3-methoxyphenyl group can be attached through a palladium-catalyzed cross-coupling reaction.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that triazole derivatives, including N-(4-fluorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by interfering with cellular pathways involved in cancer progression. For instance, a study demonstrated that triazole derivatives could induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Triazoles are known to possess antifungal properties, making them candidates for treating fungal infections. Research has indicated that this specific triazole derivative shows promising results against various fungal strains, potentially serving as a new class of antifungal agents .

Analgesic and Anti-inflammatory Effects

Another area of interest is the analgesic and anti-inflammatory effects of triazole derivatives. Preliminary studies suggest that this compound may reduce inflammation and pain in animal models, indicating its potential use in pain management therapies .

Agricultural Applications

Pesticidal Activity

The compound's structure suggests potential applications in agricultural chemistry as a pesticide or herbicide. Triazole compounds have been widely studied for their ability to inhibit the growth of harmful fungi and pests in crops. Laboratory studies have shown that this compound can effectively reduce the viability of specific agricultural pathogens .

Plant Growth Regulation

Additionally, there is emerging evidence that triazole compounds can act as plant growth regulators. These compounds may enhance plant resilience against environmental stressors and improve crop yields by modulating plant hormonal pathways .

Material Science

Polymer Chemistry

In material science, triazole derivatives are being explored for their utility in synthesizing novel polymers with enhanced properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength. Research is ongoing to develop materials with specific functionalities for applications in coatings and composites .

Data Tables

| Application Area | Specific Use Cases | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |

| Antimicrobial agents | Effective against various fungal strains | |

| Analgesics | Reduces inflammation and pain | |

| Agricultural Chemistry | Pesticides | Reduces viability of agricultural pathogens |

| Plant growth regulators | Enhances resilience and crop yields | |

| Material Science | Polymer synthesis | Improves thermal stability and strength |

Case Studies

Case Study 1: Anticancer Activity

A recent study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed activation of caspase pathways leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

In another study focusing on agricultural applications, the compound was tested against several strains of Fusarium spp., which are known to cause significant crop losses. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL, demonstrating its potential as an effective fungicide .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Halogen vs. Methoxy Substituents

- Compound 4 (4-chlorophenyl) and 5 (4-fluorophenyl) (): These isostructural analogs replace the 3-methoxyphenyl group with halogenated phenyl rings. Crystal structures reveal similar molecular conformations but distinct packing due to halogen size differences (Cl: 1.80 Å vs. F: 1.47 Å) .

- 1-(4-Ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (): Replacing methoxy with ethoxy increases lipophilicity (logP), which may improve membrane permeability but reduce aqueous solubility.

Heterocyclic Modifications

- B20 (Pyridineamide Derivative) (): Incorporates a pyrrolidine-carbonyl-pyridine moiety instead of the methoxyphenyl group. The pyridine ring introduces basicity and hydrogen-bonding capabilities, which could enhance target binding (e.g., kinase inhibition). The compound exhibits a melting point of 164.3–164.7°C, suggesting moderate crystallinity .

- N-(4-Fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide (): Replaces the 1,2,3-triazole with a 1,2,4-triazole and adds a CF3 group. The CF3 group enhances electron-withdrawing effects and metabolic resistance, while the triazole isomer alters hydrogen-bonding patterns .

Structural and Crystallographic Differences

- Crystallography : Compounds 4 and 5 crystallize in triclinic systems with two independent molecules per asymmetric unit. The methoxy group in the target compound may introduce steric hindrance, altering packing compared to halogenated analogs .

Biological Activity

N-(4-fluorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and phytotoxic applications. This article explores the synthesis, biological activity, and research findings related to this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H15FN4O2. Its molecular weight is approximately 326.32 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of triazole derivatives typically involves the reaction of azides with alkynes in a process known as click chemistry. This method has been widely adopted due to its efficiency and the mild conditions required for the reactions. The specific synthesis pathway for this compound can be derived from related compounds through similar methodologies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds derived from 1,2,3-triazoles have shown significant cytotoxicity against various cancer cell lines. In particular:

-

Cell Line Studies : In vitro assays demonstrated that this compound exhibited notable inhibition of cancer cell proliferation in prostate (PC3) and skin (A375) cancer cell lines.

These results indicate that the compound has a lower IC50 value compared to standard anticancer drugs like cisplatin, suggesting a promising therapeutic profile .

Compound IC50 (μg/mL) Cell Line This compound 40.46 PC3 This compound 28.94 A375

Phytotoxic Activity

In addition to its anticancer properties, this compound has also been evaluated for its phytotoxic effects on various plant species. A study indicated that derivatives of triazoles could significantly inhibit germination and radicle growth in Lactuca sativa (lettuce):

-

Phytotoxicity Results : At a concentration of mol L, several triazole derivatives showed over 60% inhibition of seed germination.

Compound % Inhibition at mol L Triazole Derivative A >60% Triazole Derivative B >70%

This suggests that this compound may have applications in herbicide development .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis emphasizes the importance of specific functional groups on the triazole ring that contribute to its biological activity. Modifications at various positions on the phenyl rings can enhance or diminish activity against cancer cells or plant systems.

Case Studies

Several studies have been conducted to evaluate the efficacy of triazole derivatives:

- Anticancer Study : A series of compounds were tested against PC3 and A375 cell lines using Alamar Blue assay methods. The results indicated that modifications in the phenyl groups resulted in varying degrees of cytotoxicity.

- Phytotoxicity Assessment : Research involving Lactuca sativa showed that certain triazole derivatives led to complete inhibition of radicle growth at specific concentrations.

Q & A

Basic: What synthetic routes are recommended for preparing N-(4-fluorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer:

The synthesis typically involves a multi-step process:

Condensation : React 3-methoxyphenyl isocyanide with 4-fluoroaniline to form an intermediate carboximidoyl chloride.

Cyclization : Treat the intermediate with sodium azide (NaN₃) under Huisgen 1,3-dipolar cycloaddition conditions to form the triazole core.

Methylation : Introduce the methyl group at position 5 using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).

Example Reaction Conditions:

| Step | Reagents/Conditions | Yield (Hypothetical) | Reference |

|---|---|---|---|

| 1 | 3-Methoxyphenyl isocyanide, DCM, 0°C, 12h | 75% | |

| 2 | NaN₃, CuI, DMF, 60°C, 24h | 68% | |

| 3 | CH₃I, K₂CO₃, THF, RT, 6h | 82% |

Key Considerations : Optimize solvent polarity and catalyst (e.g., CuI) to enhance regioselectivity during cyclization.

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

- X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal packing and anisotropic displacement parameters. Collect data on a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement in WinGX ensures accurate geometry tables .

- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 3.8 ppm for methoxy groups). Compare with published data for analogous triazoles (e.g., ¹H shifts in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.